6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride
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Overview
Description
6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the acetylation of 4-methoxypyridine, followed by sulfonylation. The reaction conditions often require the use of reagents such as acetyl chloride and sulfonyl chloride, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Acylation: The acetylamino group can undergo further acylation reactions under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like pyridine or triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Scientific Research Applications
6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in enzyme inhibition studies, where it can modify active sites and inhibit enzyme function .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-methoxypyridine-2-sulfonyl chloride
- 6-Benzoylamino-4-methoxypyridine-2-sulfonyl chloride
- 6-Nitro-4-methoxypyridine-2-sulfonyl chloride
Uniqueness
The presence of both acetylamino and sulfonyl chloride groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C8H9ClN2O4S |
---|---|
Molecular Weight |
264.69 g/mol |
IUPAC Name |
6-acetamido-4-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H9ClN2O4S/c1-5(12)10-7-3-6(15-2)4-8(11-7)16(9,13)14/h3-4H,1-2H3,(H,10,11,12) |
InChI Key |
IWGCORMDIPCAJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=C1)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
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